N-(2,4-difluorophenyl)-2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide
Description
N-(2,4-Difluorophenyl)-2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide is a heterocyclic compound featuring a triazolopyridazine core substituted with a 4-ethoxyphenyl group at position 3 and a thioacetamide linker at position 4. The acetamide moiety is further substituted with a 2,4-difluorophenyl group, which introduces electron-withdrawing fluorine atoms.
Properties
IUPAC Name |
N-(2,4-difluorophenyl)-2-[[3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17F2N5O2S/c1-2-30-15-6-3-13(4-7-15)21-26-25-18-9-10-20(27-28(18)21)31-12-19(29)24-17-8-5-14(22)11-16(17)23/h3-11H,2,12H2,1H3,(H,24,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQBJAGZEGYAHOE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN=C3N2N=C(C=C3)SCC(=O)NC4=C(C=C(C=C4)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17F2N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,4-difluorophenyl)-2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide is a novel compound that has garnered attention for its potential biological activities. The compound incorporates a triazole moiety, which is known for its diverse pharmacological properties, including antibacterial, antifungal, and anticancer activities.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure features a difluorophenyl group and a triazolo-pyridazine moiety linked via a thioacetamide functional group.
Antimicrobial Activity
Research indicates that compounds containing the 1,2,4-triazole scaffold exhibit significant antimicrobial properties. For instance, studies have shown that triazole derivatives can effectively inhibit the growth of various bacterial strains. One study reported that derivatives with similar structures demonstrated minimum inhibitory concentrations (MICs) ranging from 1 to 8 µg/mL against pathogens such as Staphylococcus aureus and Escherichia coli .
| Compound | MIC (µg/mL) | Bacterial Strain |
|---|---|---|
| Triazole A | 1 | Micrococcus luteus |
| Triazole B | 8 | MRSA |
| Triazole C | 4 | E. coli |
Anticancer Activity
The triazole moiety has also been associated with anticancer effects. Compounds similar to this compound have been tested for their ability to inhibit cancer cell proliferation. In vitro studies have shown promising results against various cancer cell lines .
The biological activity of this compound is believed to stem from its ability to interact with specific biological targets:
- Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
- Receptor Modulation : It could potentially modulate receptor activity linked to pain and inflammation pathways.
Case Studies
Several case studies have highlighted the efficacy of triazole derivatives in clinical settings:
- Case Study 1 : A derivative similar to the compound was tested in a phase II clinical trial for its effectiveness against resistant bacterial infections. Results indicated a significant reduction in infection rates compared to standard treatments.
- Case Study 2 : Preclinical trials demonstrated that another triazole-containing compound exhibited potent anticancer activity in xenograft models of breast cancer.
Comparison with Similar Compounds
Triazolopyridazine vs. Pyrimidinone Derivatives
- Target Compound : The triazolopyridazine core may engage in π-π stacking or hydrogen bonding with biological targets.
- Analog (CAS 577962-34-6): Replaces triazolopyridazine with a dihydrothieno[2,3-d]pyrimidin-4-one core. This rigid structure could alter binding kinetics due to reduced conformational flexibility compared to the target compound .
- Analog (CAS 108825-65-6) : Shares the triazolopyridazine core but lacks the thioether linkage. Instead, it has a methylphenyl group and demonstrates Lin28 inhibition, reducing tumorsphere formation in cancer cells .
Key Insight : The triazolopyridazine core is critical for interaction with RNA-binding proteins like Lin28, while substitutions (e.g., thioether vs. methyl) modulate specificity and potency.
Substituent Effects on Pharmacological Activity
Aromatic Ring Substitutions
- The 2,4-difluorophenyl acetamide introduces electronegative fluorine atoms, which may strengthen hydrogen bonding or dipole interactions .
- Analog (726158-21-0) : Features a 4-bromophenyl and pyridin-3-yl substitution. Bromine’s bulky nature may hinder binding in sterically restricted pockets compared to the target’s ethoxy group .
Thioether Linker vs. Alternative Functional Groups
- Target Compound : The thioether linker (-S-) may provide metabolic stability compared to ester or amide linkages. Sulfur’s polarizability could facilitate interactions with cysteine residues or metal ions in enzymes .
- Analog (CAS 577962-34-6): Retains the thioether but pairs it with a dihydrothienopyrimidinone core. This combination may target kinases or oxidoreductases, unlike the triazolopyridazine-based compounds .
- Analog (896054-33-4) : Uses a thioether to link a pyridazine ring to a benzo[d]thiazole group, suggesting divergent targets (e.g., kinase inhibition) compared to the triazolopyridazine series .
Pharmacokinetic and Physicochemical Properties
Melting Points and Solubility
- Analog (CAS 108825-65-6): Likely lower solubility due to the non-polar methylphenyl group, necessitating formulation adjustments for in vivo use .
Fluorine and Ethoxy Effects
- The 2,4-difluorophenyl group in the target compound may enhance metabolic stability by resisting oxidative degradation. The ethoxy group’s electron-donating nature could balance the electron-withdrawing fluorine atoms, optimizing logP for blood-brain barrier penetration .
Anticancer Activity
- Lin28 Inhibition : The analog CAS 108825-65-6 (triazolopyridazine core) rescues let-7 miRNA function, promoting cancer cell differentiation . The target compound’s ethoxyphenyl substitution may enhance binding to Lin28’s hydrophobic pockets, though this requires experimental validation.
- Toxicity Profile: Unlike heterocyclic amines (e.g., IQ in ), the target compound’s fluorinated structure may reduce mutagenic risk, but in vitro genotoxicity assays are needed .
Comparative Data Table
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
